(6-Bromo-3-chloroquinolin-4-YL)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-3-chloroquinolin-4-YL)methanol typically involves the reaction of 6-bromo-3-chloroquinoline with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: (6-Bromo-3-chloroquinolin-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogen atoms in the quinoline ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce various alcohols or amines .
Scientific Research Applications
(6-Bromo-3-chloroquinolin-4-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (6-Bromo-3-chloroquinolin-4-YL)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest it may act on DNA synthesis or protein function .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Bedaquiline: Used for treating multidrug-resistant tuberculosis.
Ciprofloxacin: An antibiotic with a quinoline core structure.
Uniqueness: (6-Bromo-3-chloroquinolin-4-YL)methanol is unique due to its specific halogen substitutions, which may confer distinct chemical and biological properties compared to other quinoline derivatives. These unique features make it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H7BrClNO |
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Molecular Weight |
272.52 g/mol |
IUPAC Name |
(6-bromo-3-chloroquinolin-4-yl)methanol |
InChI |
InChI=1S/C10H7BrClNO/c11-6-1-2-10-7(3-6)8(5-14)9(12)4-13-10/h1-4,14H,5H2 |
InChI Key |
LEDOPDGDSNCBAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)CO)Cl |
Origin of Product |
United States |
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